2-[4-(Diphenylamino)phenyl]ethan-1-ol
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Overview
Description
2-(4-(Diphenylamino)phenyl)ethanol is an organic compound that features a diphenylamino group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diphenylamino)phenyl)ethanol typically involves the reaction of 4-(Diphenylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of 4-(Diphenylamino)benzaldehyde using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield 2-(4-(Diphenylamino)phenyl)ethanol.
Industrial Production Methods
Industrial production methods for 2-(4-(Diphenylamino)phenyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diphenylamino)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(4-(Diphenylamino)phenyl)acetaldehyde or 2-(4-(Diphenylamino)phenyl)acetone.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(4-(Diphenylamino)phenyl)ethanol has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Materials Science: Employed in the development of thermally activated delayed fluorescence (TADF) materials for efficient light emission.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-(Diphenylamino)phenyl)ethanol involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound’s diphenylamino group plays a crucial role in charge transport and light emission. The phenyl ring and ethanol moiety contribute to the compound’s solubility and stability, enhancing its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Triphenylamine: A structurally related compound with similar electronic properties.
4-(Diphenylamino)benzaldehyde: A precursor in the synthesis of 2-(4-(Diphenylamino)phenyl)ethanol.
Diphenylamine: Shares the diphenylamino group but lacks the phenyl-ethanol structure.
Uniqueness
2-(4-(Diphenylamino)phenyl)ethanol is unique due to its combination of the diphenylamino group with a phenyl-ethanol structure, providing distinct electronic and solubility properties. This uniqueness makes it valuable in the development of advanced materials for organic electronics and other applications.
Properties
CAS No. |
650600-57-0 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-[4-(N-phenylanilino)phenyl]ethanol |
InChI |
InChI=1S/C20H19NO/c22-16-15-17-11-13-20(14-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-16H2 |
InChI Key |
JKFGZCWEFVGCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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